N2-Butyl-N2-methylpyridine-2,3-diamine
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Overview
Description
N2-Butyl-N2-methylpyridine-2,3-diamine is a chemical compound with the molecular formula C10H17N3 and a molecular weight of 179.26 g/mol . This compound is characterized by the presence of a pyridine ring substituted with butyl and methyl groups on the nitrogen atoms at positions 2 and 3, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Butyl-N2-methylpyridine-2,3-diamine typically involves the reaction of pyridine-2,3-diamine with butyl and methyl halides under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
N2-Butyl-N2-methylpyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N2-Butyl-N2-methylpyridine-2,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-Butyl-N2-methylpyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
- N2-Butyl-N2-methylpyridine-2,3-diamine shares structural similarities with other pyridine derivatives, such as N2-ethyl-N2-methylpyridine-2,3-diamine and N2-propyl-N2-methylpyridine-2,3-diamine .
Uniqueness
- The presence of butyl and methyl groups on the nitrogen atoms at positions 2 and 3, respectively, imparts unique chemical and physical properties to this compound. These substitutions can influence the compound’s reactivity, solubility, and biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-N-butyl-2-N-methylpyridine-2,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-3-4-8-13(2)10-9(11)6-5-7-12-10/h5-7H,3-4,8,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRPJFLJAIAIIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=C(C=CC=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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